molecular formula C17H16ClN3O4 B607838 3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid CAS No. 1953157-39-5

3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid

Cat. No. B607838
CAS RN: 1953157-39-5
M. Wt: 361.78
InChI Key: YWASLAPMFGBZQP-SNVBAGLBSA-N
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Description

The compound “3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid” is a non-polymer component with the formula C17 H16 Cl N3 O4 . It has been found in complex with Pseudomonas fluorescens kynurenine 3-monooxygenase (KMO) .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s part of the larger structure of Pseudomonas fluorescens kynurenine 3-monooxygenase (KMO) . The compound has a formal charge of 0 and a formula weight of 361.78 Da .

Scientific Research Applications

Synthesis and Transformation

  • The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it has played a role in the transformation of 1,5-benzoxazepines into spirobenzoxazoles, a process important for creating novel chemical structures with potential applications in pharmaceuticals and materials science (Kurasawa et al., 1988).

Antimicrobial and Anticancer Activities

  • Derivatives of this compound have been explored for their antimicrobial and anticancer activities. Studies have shown that certain derivatives exhibit variable and modest antimicrobial activity, indicating potential in the development of new antimicrobial agents (Patel et al., 2011). Additionally, some derivatives have shown significant anticancer activities, highlighting their potential in cancer therapy research (Saad & Moustafa, 2011).

Material Science Applications

  • This compound and its derivatives have been utilized in material science, particularly in the development of polybenzoxazine. Studies have shown its effectiveness in enhancing the reactivity of molecules towards benzoxazine ring formation, a key process in creating advanced materials (Trejo-Machin et al., 2017).

Structural and Spectral Studies

  • The molecular geometry and vibrational frequencies of similar compounds have been a subject of study. This research provides insights into the structural and electronic properties of these compounds, which is crucial for their application in various scientific fields (Arslan et al., 2007).

Mechanism of Action

This compound is known to interact with KMO, a key enzyme in tryptophan metabolism. In animal models, KMO inhibition has shown benefit in neurodegenerative diseases such as Huntington’s and Alzheimer’s . Two novel inhibitor classes, including this compound, trap the catalytic flavin in a previously unobserved tilting conformation. This correlates with picomolar affinities, increased residence times, and an absence of the peroxide production seen with previous substrate site inhibitors .

Future Directions

The study of this compound and its interaction with KMO offers exciting new opportunities for inhibitor design . It could potentially be used in the treatment of neurodegenerative diseases and acute pancreatitis multiple organ dysfunction syndrome (AP-MODS), a devastating inflammatory condition .

properties

IUPAC Name

3-[5-chloro-6-[(1R)-1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWASLAPMFGBZQP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(C=C1)[C@@H](C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid
Reactant of Route 2
3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid
Reactant of Route 3
3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid
Reactant of Route 4
3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid
Reactant of Route 5
3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid
Reactant of Route 6
3-[5-Chloranyl-6-[(1~{r})-1-(6-Methylpyridazin-3-Yl)ethoxy]-1,2-Benzoxazol-3-Yl]propanoic Acid

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